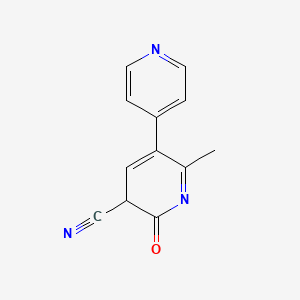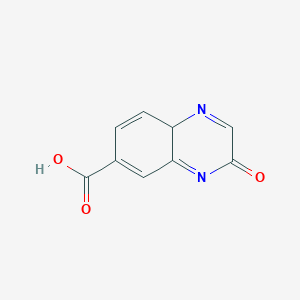
6-Quinoxalinecarboxylic acid, 3,4-dihydro-3-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid: is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline ring . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .
科学研究应用
Chemistry: In chemistry, 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological molecules makes it a valuable tool for understanding various biochemical pathways .
Medicine: In medicine, derivatives of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid are explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects .
Industry: Industrially, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. Its versatility makes it a valuable component in various industrial applications .
作用机制
The mechanism of action of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses, thereby exhibiting antiviral activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
相似化合物的比较
4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid: This compound shares a similar quinoxaline core structure but differs in the position and number of carboxylic acid groups.
Quinoxaline-2-carboxylic acid: Another related compound with a carboxylic acid group at the 2-position instead of the 6-position.
Uniqueness: 3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
属性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
3-oxo-8aH-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-4,6H,(H,13,14) |
InChI 键 |
SUFCGCPWFMNJSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=O)C=NC21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


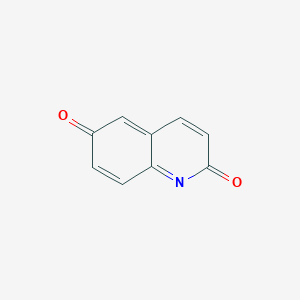
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
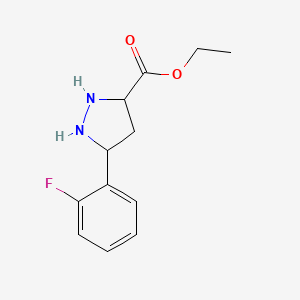
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
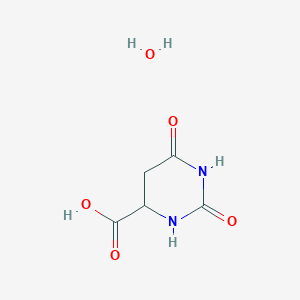
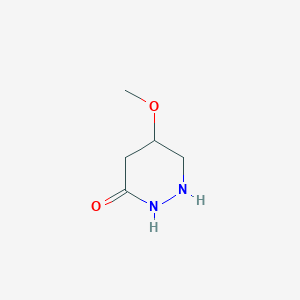
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
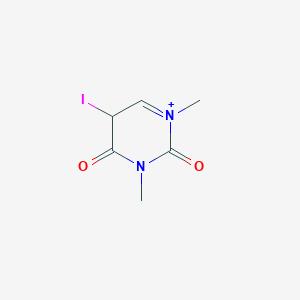
![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
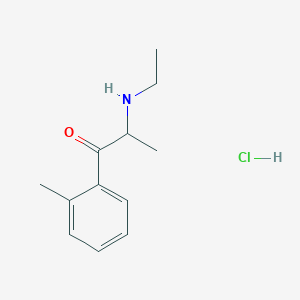
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
